molecular formula C4H7NaO3 B6336412 Sodium (R)-beta-hydroxyisobutyrate CAS No. 1228078-57-6

Sodium (R)-beta-hydroxyisobutyrate

Cat. No.: B6336412
CAS No.: 1228078-57-6
M. Wt: 126.09 g/mol
InChI Key: RBJZIQZDAZLXEK-AENDTGMFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (R)-beta-hydroxyisobutyrate (Na-(R)-BHIB) is a sodium salt of the (R)-enantiomer of 3-hydroxyisobutyric acid, a chiral hydroxy acid involved in branched-chain amino acid (BCAA) metabolism. This compound plays a critical role in the degradation pathways of valine, leucine, and isoleucine, where it is metabolized by the enzyme beta-hydroxyisobutyrate dehydrogenase (3-hydroxyisobutyrate dehydrogenase) . Structurally, it features a hydroxyl group at the beta-carbon position and a methyl branch, distinguishing it from linear hydroxy acids. Elevated levels of Na-(R)-BHIB in clinical settings are associated with mitochondrial dysfunction or hypoxia, highlighting its diagnostic utility .

Properties

IUPAC Name

sodium;(2R)-3-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZIQZDAZLXEK-AENDTGMFSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746675
Record name Sodium (2R)-3-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228078-57-6
Record name Sodium (2R)-3-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The catalytic asymmetric hydrogenation of 3-oxobutanoic acid esters represents a cornerstone method for producing enantiomerically enriched (R)-3-hydroxybutyrate esters, which are subsequently converted to the sodium salt. As detailed in CN107162893A, this two-step process involves:

  • Chiral reduction : 3-Oxobutanoic acid esters (e.g., methyl or ethyl esters) undergo hydrogenation in the presence of a ruthenium complex catalyst under 1–20 bar H₂ pressure at 20–80°C for 12–24 hours. The catalyst-to-substrate molar ratio is critical, typically ranging from 1:0.0005 to 1:0.005, to achieve high enantiomeric excess (ee).

  • Saponification : The resulting (R)-3-hydroxybutyrate ester is hydrolyzed with sodium hydroxide (NaOH) at 0–10°C for 2–12 hours, followed by activated carbon decolorization, filtration, and crystallization to isolate the sodium salt.

Key Parameters:

  • Catalyst selection : Ruthenium complexes with chiral ligands ensure stereoselectivity, achieving ee values >90%.

  • Temperature control : Low temperatures during saponification minimize racemization.

Experimental Validation

In Example 3 of CN107162893A, methyl (R)-3-hydroxybutyrate (76.0 g) was hydrolyzed with NaOH (25.8 g) at ≤10°C, yielding 68.9 g (85.0%) of sodium (R)-3-hydroxybutyrate with 91.5% ee. Similar results were observed for potassium and calcium salts, underscoring the method’s versatility.

Base-Mediated Hydrolysis of 3-Hydroxybutyrate Esters

Process Optimization

US10508070B1 describes a streamlined approach where ethyl or methyl 3-hydroxybutyrate is directly hydrolyzed with NaOH, KOH, Ca(OH)₂, or Mg(OH)₂ under mild conditions. The protocol includes:

  • Distillation : Post-reaction removal of water at 20–40°C to concentrate the product.

  • Crystallization : Ethanol or isopropanol is added at 0°C to induce crystallization, followed by suction filtration and drying at 35–55°C.

Advantages:

  • Simplified workflow : Eliminates the need for ion-exchange resins.

  • Scalability : Suitable for industrial production with yields exceeding 85%.

Ion-Exchange Neutralization of (R)-3-Hydroxybutyric Acid

Synthesis of Free Acid Precursor

AU2018250146B2 outlines a one-step neutralization method:

  • Acid preparation : (R)-3-hydroxybutyric acid is synthesized via microbial fermentation or chemical routes.

  • Neutralization : The free acid is treated with NaOH at ≤25°C, followed by rotary evaporation and drying to isolate the sodium salt.

Performance Metrics

Example 3 of AU2018250146B2 achieved an 81% yield (4.9 g) of sodium (R)-3-hydroxybutyrate from 5 g of (R)-3-hydroxybutyric acid, with a specific optical rotation [α]D²⁰ of -14.1°. Notably, prolonged heating at 60°C induced racemization, highlighting the necessity for low-temperature processing.

Industrial and Environmental Considerations

Catalyst Recycling

While the ruthenium-catalyzed method delivers superior ee values, catalyst recovery remains a challenge. Innovations in immobilized catalysts or aqueous-phase hydrogenation could reduce costs.

Waste Management

Base-mediated hydrolysis generates alkaline wastewater, necessitating neutralization before disposal. Conversely, ion-exchange methods produce minimal waste but require resin regeneration .

Chemical Reactions Analysis

Types of Reactions: Sodium ®-beta-hydroxyisobutyrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Metabolic Health

R-BHB plays a significant role in metabolic regulation, particularly in promoting ketosis and influencing insulin sensitivity.

Ketosis Induction

R-BHB is known to elevate ketone body levels, which can be beneficial for individuals following ketogenic diets. It serves as an alternative energy source during periods of low glucose availability, effectively supporting metabolic flexibility .

Insulin Regulation

Recent studies have shown that R-BHB can enhance insulin secretion while suppressing glucagon release in pancreatic islets under physiological glucose concentrations. This dual effect may improve glucose homeostasis and offer therapeutic potential for managing diabetes .

Neurological Applications

R-BHB has been investigated for its neuroprotective properties and potential benefits in various neurological conditions.

Neurodegenerative Diseases

Research indicates that R-BHB may provide neuroprotective effects in conditions such as Alzheimer's disease and traumatic brain injury. It has been shown to improve cognitive function and reduce neuroinflammation, making it a candidate for therapeutic use in neurodegenerative diseases .

Epilepsy Management

In pediatric cases, R-BHB supplementation has been linked to improved seizure control in children with epilepsy. A study reported that long-term administration of R-BHB led to a reduction in seizure frequency and improved overall quality of life for patients .

Athletic Performance

Athletes are increasingly utilizing R-BHB as a supplement to enhance performance and recovery.

Energy Source During Exercise

R-BHB serves as an efficient fuel source during prolonged exercise, helping to maintain energy levels and delay fatigue. Studies have demonstrated that R-BHB supplementation can improve endurance performance by providing an additional energy substrate .

Muscle Preservation

Research suggests that R-BHB can decrease muscle protein breakdown during intense physical activity, which may aid in muscle preservation and recovery post-exercise . This property is particularly beneficial for athletes looking to optimize their training outcomes.

Case Studies

The following case studies illustrate the practical applications of R-BHB across different populations:

Case Study Condition Intervention Outcome
1MADDNa—D,L-βHBModerate increase in muscle strength; improved quality of life after switching formulations .
2EpilepsyR-BHB supplementationReduction in seizure frequency; improved cognitive function .
3Athletic PerformanceR-BHB pre-exerciseEnhanced endurance; reduced fatigue during prolonged exercise .

Mechanism of Action

The mechanism of action of Sodium ®-beta-hydroxyisobutyrate involves its role as a metabolic intermediate. It participates in various biochemical pathways, including the citric acid cycle, where it is converted to other metabolites. Its effects are mediated through interactions with specific enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Beta-Hydroxybutyrate (BHB)

  • Structural Differences : BHB (beta-hydroxybutyrate) is a linear 4-carbon ketone body with a hydroxyl group at the beta-carbon. Unlike Na-(R)-BHIB, BHB lacks a methyl branch, making it a straight-chain molecule .
  • Metabolic Roles: BHB is a primary ketone body produced during fatty acid β-oxidation and serves as an energy source during fasting or ketogenic states.
  • Clinical Significance : Elevated BHB levels indicate ketosis, while elevated Na-(R)-BHIB is linked to mitochondrial disorders. BHB also exhibits anti-inflammatory and anticatabolic effects, as shown in studies where it mitigated muscle protein breakdown during inflammation .

Table 1: Key Differences Between Na-(R)-BHIB and BHB

Property Na-(R)-BHIB BHB
Carbon Chain Length 4 (branched) 4 (linear)
Metabolic Pathway BCAA degradation Fatty acid β-oxidation, ketogenesis
Diagnostic Marker Mitochondrial dysfunction, hypoxia Ketosis, diabetic ketoacidosis
Biological Activity Substrate for dehydrogenases Energy source, HDAC inhibitor

Beta-Hydroxyisovaleric Acid

  • Structural Differences : Beta-hydroxyisovaleric acid (3-hydroxy-3-methylbutyric acid) has a hydroxyl group on the beta-carbon and an additional methyl group compared to Na-(R)-BHIB .
  • Functional Roles: It is a metabolite of leucine degradation and a precursor to HMG-CoA.

Sodium Isobutyrate

  • Structural Differences : Sodium isobutyrate lacks the hydroxyl group present in Na-(R)-BHIB, making it a simpler carboxylic acid salt (C4H7NaO2 vs. C4H7NaO3) .
  • Safety data indicate it requires careful handling due to irritant properties, similar to Na-(R)-BHIB analogs like sodium 4-hydroxybutyrate .

Enantiomeric Forms: (S)-3-Hydroxyisobutyric Acid

  • Stereochemical Impact : The (S)-enantiomer of 3-hydroxyisobutyric acid is metabolized differently due to enzyme specificity. Beta-hydroxyisobutyrate dehydrogenase preferentially acts on the (R)-form, emphasizing the importance of chirality in metabolic pathways .
  • Biological Relevance : The (S)-enantiomer is less studied but may accumulate in rare metabolic disorders, suggesting divergent roles compared to Na-(R)-BHIB .

Enzymatic and Diagnostic Considerations

Beta-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31) is critical for Na-(R)-BHIB metabolism. This enzyme is structurally conserved across species and shares homology with bacterial homologs involved in polyhydroxybutyrate utilization . Clinical assays, such as the LC-MS/MS method validated in 2024, can differentiate Na-(R)-BHIB from isomers like BHB and AHB (alpha-hydroxybutyrate), enabling precise diagnosis of metabolic disorders .

Table 2: Enzymatic Targets of Hydroxyacid Dehydrogenases

Enzyme Substrate Pathway Organism
Beta-hydroxyisobutyrate DH Na-(R)-BHIB Valine degradation Humans, Candida
Tartronate semialdehyde reductase D-glycerate Bacterial glycerate synthesis E. coli
6-Phosphogluconate DH 6-phosphogluconate Pentose phosphate pathway Universal

Biological Activity

Sodium (R)-beta-hydroxyisobutyrate (NaR-βOHB) is a compound that has garnered attention for its potential biological activities, particularly in metabolic regulation, inflammation modulation, and cellular protection. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a sodium salt of the R-enantiomer of beta-hydroxyisobutyric acid. It plays a role in the metabolism of branched-chain amino acids and is involved in various biochemical pathways, notably the valine catabolic pathway. Its unique stereochemistry imparts distinct biological activities compared to its racemic counterpart, beta-hydroxybutyrate (BHB) .

NaR-βOHB interacts primarily with the enzyme 3-hydroxyisobutyrate dehydrogenase, serving as a substrate that influences various metabolic pathways. This interaction suggests a potential for modulating energy metabolism and influencing insulin signaling pathways .

1. Metabolic Regulation

Research indicates that NaR-βOHB can enhance insulin secretion and modulate glucagon levels in pancreatic islets. A study demonstrated that acute treatment with NaR-βOHB increased insulin secretion at low glucose concentrations while decreasing glucagon secretion in both human and mouse islets .

StudyFindings
Acute NaR-βOHB treatment increased insulin secretion at 3 mM glucose.
Exogenous BHB improved metabolic outcomes in various disorders, suggesting potential therapeutic applications.

2. Anti-inflammatory Effects

NaR-βOHB exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers. In endothelial cells, it has been reported to exert slight pro-inflammatory effects under certain conditions, contrasting with the more pronounced anti-inflammatory effects observed with butyrate .

StudyFindings
NaR-βOHB showed modest effects on gene expression and slight pro-inflammatory action in endothelial cells.
BHB reduced levels of inflammatory markers such as IL-6 and TNF-α in various models.

3. Cellular Protection

NaR-βOHB has been linked to cellular protection mechanisms against oxidative stress. It promotes the upregulation of genes associated with antioxidant defenses, such as FOXO3a and SOD2, which are crucial for mitigating oxidative damage .

StudyFindings
Upregulation of catalase and SOD2 was noted with NaBut but not with NaR-βOHB.
BHB demonstrated antioxidative properties by enhancing levels of reduced glutathione and other antioxidants.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurological Disorders : In children with acyl-CoA dehydrogenase deficiency, treatment with sodium D,L-β-hydroxybutyrate led to significant improvements in neurological function after several months of therapy .
  • Metabolic Disorders : A study involving rats showed that administration of 1,3-butanediol increased plasma β-hydroxybutyrate levels and improved metabolic parameters such as reduced body weight gain and adipocyte size .

Q & A

Q. What biochemical pathways involve sodium (R)-beta-hydroxyisobutyrate, and how can researchers experimentally validate its metabolic intermediates?

this compound (SHIB) is a key intermediate in valine and isoleucine catabolism. Researchers can validate its role using enzyme assays targeting 3-hydroxyisobutyrate dehydrogenase (HIBADH), which catalyzes its conversion to methylmalonic acid semialdehyde. Structural studies of HIBADH (PDB ID: 1YB4) provide insights into substrate binding and catalytic mechanisms . Methodologically, stable isotope tracing (e.g., ¹³C-labeled valine) coupled with mass spectrometry (LC-MS) can track SHIB flux in cell cultures or animal models.

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Magnetic Resonance Spectroscopy (MRS) and high-performance liquid chromatography (HPLC) are widely used. For example, MRS detected elevated SHIB levels in cerebrospinal fluid (CSF) of patients with active inflammatory brain plaques, correlating with disease severity . HPLC with UV/fluorescence detection or tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for low-concentration samples. Pre-analytical steps (e.g., rapid sample acidification to stabilize SHIB) are critical to prevent degradation.

Q. How does this compound influence cellular energy metabolism, and what experimental models are suitable for studying this?

SHIB modulates mitochondrial β-oxidation and ketogenesis. In vitro models like hepatocyte cultures or isolated mitochondria can assess its effects on ATP production (via Seahorse assays) and redox state (NAD+/NADH ratios). In vivo, knockout models of HIBADH or isotopomer analysis in rodents can elucidate tissue-specific metabolic roles.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in pharmacokinetic data for this compound across species?

Discrepancies in absorption or clearance may arise from species-specific differences in transporters (e.g., SLC5A8) or enzyme expression. A cross-species comparative study using radiolabeled SHIB ([¹⁴C]-SHIB) with tissue distribution profiling (autoradiography) and metabolomics can identify key variables. Dose-response studies in humanized mouse models (e.g., expressing human HIBADH) may bridge translational gaps .

Q. What statistical approaches are appropriate for correlating this compound levels with disease activity in clinical cohorts?

Multivariate regression models adjusting for confounders (e.g., age, comorbidities) are essential. In a study of clinically isolated syndrome (CIS), SHIB levels in CSF were linked to active plaques via Spearman’s rank correlation and receiver operating characteristic (ROC) analysis to establish diagnostic thresholds . Longitudinal mixed-effects models can track SHIB dynamics during disease progression.

Q. How should nonclinical data for this compound be structured in an Investigator’s Brochure (IB) to meet regulatory standards?

Q. What ethical considerations apply to clinical trials involving this compound, particularly for vulnerable populations?

Protocols must address:

  • Informed consent : Detailed disclosure of risks (e.g., metabolic disturbances) using language accessible to participants with limited health literacy .
  • Data privacy : Compliance with HIPAA and PHIPA for handling personal health information, including secure storage of metabolomic data .
  • IRB documentation : Submission of adverse event reporting plans and debriefing scripts for studies involving deception (e.g., placebo-controlled trials) .

Q. How can multi-omics approaches (metabolomics, proteomics) enhance mechanistic studies of this compound?

Integrative analysis of SHIB’s metabolic network with proteomic data (e.g., HIBADH expression levels) can identify compensatory pathways in knockout models. For example, tandem mass tag (TMT)-based proteomics paired with pathway enrichment tools (MetaboAnalyst, STRING) can map interactions between SHIB and mitochondrial dysfunction in neurodegenerative diseases .

Methodological Tables

Technique Application Key Considerations Reference
MRSQuantifying SHIB in CSFStandardize acquisition parameters (e.g., TE/TR) to minimize variability
LC-MS/MSHigh-sensitivity detection in plasmaUse deuterated internal standards (e.g., D₃-SHIB) for calibration
Radiolabeled tracingTracking SHIB metabolism in vivoValidate radiochemical purity (>95%) via HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.